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Compound of Interest

Compound Name: 1-Methoxy-1-propene

Cat. No.: B1630363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Methoxy-1-
propene, a molecule of interest in various chemical research and development sectors. This

document compiles available spectral information, outlines detailed experimental protocols for

data acquisition, and presents a logical workflow for spectroscopic analysis. Due to the limited

availability of publicly accessible, detailed experimental spectra for 1-Methoxy-1-propene, this

guide combines reported data with general principles of spectroscopy for analogous structures.

Data Presentation
The following tables summarize the available quantitative spectral data for 1-Methoxy-1-
propene. It is important to note that a complete experimental dataset is not readily available in

public databases. The information presented here is a consolidation of data from various

sources and may include predicted values or data from isomers, which are clearly indicated.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1-Methoxy-1-propene
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Spectrum Isomer Atom

Chemical

Shift (δ)

ppm

Multiplicity

Coupling

Constant

(J) Hz

Source

¹H NMR (E) =CH-OCH₃
Data not

available
- - -

-CH=
Data not

available
- - -

-CH₃
Data not

available
- - -

-OCH₃
Data not

available
- - -

¹H NMR (Z) =CH-OCH₃
Data not

available
- - -

-CH=
Data not

available
- - -

-CH₃
Data not

available
- - -

-OCH₃
Data not

available
- - -

¹³C NMR (E) =CH-OCH₃

Data

available

through

SpectraBa

se

- - [1]

-CH=

Data

available

through

SpectraBa

se

- - [1]

-CH₃ Data

available

- - [1]
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through

SpectraBa

se

-OCH₃

Data

available

through

SpectraBa

se

- - [1]

¹³C NMR (Z) =CH-OCH₃

Data

available

through

SpectraBa

se

- - [2]

-CH=

Data

available

through

SpectraBa

se

- - [2]

-CH₃

Data

available

through

SpectraBa

se

- - [2]

-OCH₃

Data

available

through

SpectraBa

se

- - [2]

Note: Specific chemical shifts and coupling constants for ¹H and ¹³C NMR are not readily

available in the searched public domains. The data is referenced to be available in the

SpectraBase database.

Table 2: Infrared (IR) Spectroscopy Data for 1-Methoxy-1-propene
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Isomer Vibrational Mode
Predicted Absorption

Range (cm⁻¹)
Intensity

(E) & (Z) C-H stretch (alkenyl) 3000-3100 Medium

C-H stretch (alkyl) 2850-3000 Medium-Strong

C=C stretch 1650-1680 Medium-Weak

C-O stretch (ether) 1050-1150 Strong

C-H bend (alkenyl) 675-1000 Strong

Note: The IR data is predicted based on characteristic absorption ranges for the functional

groups present in 1-Methoxy-1-propene.

Table 3: Mass Spectrometry (MS) Data for (E)-1-Methoxy-1-propene

m/z Relative Intensity Putative Fragment

72 Top Peak [M]⁺ (Molecular Ion)

41 2nd Highest [C₃H₅]⁺

71 3rd Highest [M-H]⁺

Source: NIST Mass Spectrometry Data Center, as cited in PubChem.[1] A full fragmentation

pattern with relative intensities is not publicly available.

Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic

analysis of volatile organic compounds like 1-Methoxy-1-propene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of 1-Methoxy-1-propene.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃). The choice of solvent should ensure the sample is fully dissolved

and its residual peaks do not interfere with the analyte's signals.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral

width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay

of 1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C. A wider spectral width (e.g., 0-220 ppm) is required.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of neat 1-Methoxy-1-propene onto a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top to create a thin liquid film.

Instrument Setup:

Place the salt plates in the spectrometer's sample holder.
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Record a background spectrum of the empty salt plates.

Data Acquisition:

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The final spectrum is the ratio of the sample spectrum to the background spectrum,

displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 1-Methoxy-1-propene in a volatile organic solvent (e.g.,

hexane or dichloromethane). The concentration should be optimized for the instrument's

sensitivity.

Instrument Setup:

Gas Chromatograph (GC):

Injector Temperature: Set to a temperature that ensures rapid volatilization of the

sample without thermal degradation (e.g., 250 °C).

Column: Use a capillary column with a stationary phase appropriate for the separation

of volatile, non-polar to moderately polar compounds (e.g., a DB-5 or equivalent).

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a

higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to separate the

components of the sample.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) is typically used for volatile organic

compounds.

Mass Range: Scan a mass range that includes the molecular weight of the analyte and

its expected fragments (e.g., m/z 35-200).
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Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

The GC will separate the components of the sample, and the MS will record the mass

spectrum of each component as it elutes from the column.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.

Sample Preparation

Data Acquisition

Data Analysis

Pure Compound

Dissolution in
Deuterated Solvent
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NMR Spectroscopy
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Structure Elucidation
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Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.

Conclusion
This technical guide provides a foundational understanding of the spectral characteristics of 1-
Methoxy-1-propene. While a complete, experimentally verified dataset remains to be fully

compiled in the public domain, the information and protocols presented here offer a valuable

resource for researchers and professionals engaged in the study and application of this

compound. Further experimental work is encouraged to populate the missing data fields and

provide a more comprehensive spectral profile of both the (E) and (Z) isomers of 1-Methoxy-1-
propene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1630363?utm_src=pdf-body-img
https://www.benchchem.com/product/b1630363?utm_src=pdf-body
https://www.benchchem.com/product/b1630363?utm_src=pdf-body
https://www.benchchem.com/product/b1630363?utm_src=pdf-body
https://www.benchchem.com/product/b1630363?utm_src=pdf-body
https://www.benchchem.com/product/b1630363?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methoxy-1-propene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Propene_-1-methoxy-_-_1Z
https://pubchem.ncbi.nlm.nih.gov/compound/1-Propene_-1-methoxy-_-_1Z
https://www.benchchem.com/product/b1630363#spectral-data-for-1-methoxy-1-propene
https://www.benchchem.com/product/b1630363#spectral-data-for-1-methoxy-1-propene
https://www.benchchem.com/product/b1630363#spectral-data-for-1-methoxy-1-propene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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